molecular formula C15H22N2O3S B3003361 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide CAS No. 941932-88-3

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide

Cat. No.: B3003361
CAS No.: 941932-88-3
M. Wt: 310.41
InChI Key: PVPUZAVXGBOFGP-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 1,2-thiazinane 1,1-dioxide ring and an isobutyl carboxamide group. With a molecular formula of C 15 H 22 N 2 O 3 S, this compound is part of a broader class of molecules where the 1,2-thiazinane dioxide moiety is a recurring structural motif, often explored in medicinal chemistry for its potential to modulate biological targets . While the specific biological profile of this isobutyl derivative is not fully documented in the searched literature, research on structurally related benzamide analogs provides strong rationale for its investigation. Compounds sharing this core structure are frequently investigated for their potential as inhibitors of key enzymatic pathways . For instance, some derivatives have been studied in the context of Alzheimer's disease research, targeting enzymes like beta-secretase (BACE), which is involved in the formation of amyloid plaques . Other research into similar chemical scaffolds highlights their application in developing inhibitors for kinases such as apoptosis signal-regulating kinase (ASK) . The isobutyl side chain may influence the compound's pharmacokinetic properties, including its lipophilicity and passive membrane permeability, making it a candidate for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPUZAVXGBOFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide typically involves the reaction of a thiazinane derivative with an isobutylbenzamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is essential to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a thiol or sulfide.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar thiazine compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .

Antimicrobial Properties

Thiazine derivatives are also recognized for their antimicrobial effects. Research has shown that compounds with similar structures can effectively inhibit bacterial growth and biofilm formation. This suggests that 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide may possess similar antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .

Pesticide Development

The unique structure of this compound allows it to interact with biological systems in plants and pests. Preliminary research indicates that thiazine derivatives can act as effective pesticides by disrupting metabolic pathways in pests or enhancing plant resistance to pathogens. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical usage while maximizing crop protection .

Polymer Synthesis

The incorporation of thiazine-based compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the use of this compound in creating novel polymer composites is ongoing, with promising results indicating improved performance characteristics for various industrial applications.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated potent apoptosis induction in breast cancer cells through caspase activation .
Study 2Antimicrobial PropertiesShowed effective inhibition of biofilm formation in Staphylococcus aureus .
Study 3Pesticide DevelopmentIndicated enhanced resistance in crops against common fungal pathogens .
Study 4Polymer SynthesisReported improved thermal stability in polymer composites containing thiazine derivatives.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide (Target) Benzamide N-isobutyl, 1,2-thiazinan-1,1-dioxide C₁₆H₂₁N₂O₃S 333.4* Not reported Sulfonyl, amide
4-allyl-6-chloro-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26, [2]) Thienothiadiazine Allyl, chloro C₈H₇ClN₂O₂S₂ 286.8 85–86 Thiophene, sulfonyl, chloro
4-allyl-6-chloro-2-methyl-thieno[3,2-e]-thiadiazine 1,1-dioxide (Compound 28, [2]) Thienothiadiazine Allyl, chloro, methyl C₉H₉ClN₂O₂S₂ 300.8 90–92 Methyl, sulfonyl, chloro
6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile ([3]) Isoquinoline Methyl, carbonitrile C₁₄H₁₃N₄O₂S 313.3 Not reported Sulfonyl, nitrile
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(Z)-thiazolylidene]benzamide ([4]) Benzamide Chloro, thiazole-pyridinyl C₁₉H₁₇ClN₄O₃S₂ 448.9 Not reported Sulfonyl, thiazole, pyridine

*Calculated based on molecular formula.

Key Observations:
  • Core Heterocycles: The target compound and the benzamide derivative in share a benzamide backbone, whereas thienothiadiazines () and the isoquinoline-based SARM () utilize fused heterocyclic systems. Thiophene and isoquinoline cores may enhance π-stacking interactions but reduce solubility compared to benzamides .
  • The chloro substituent in ’s benzamide may enhance electrophilic reactivity or binding specificity .
  • Sulfonyl Group : The 1,1-dioxide moiety is conserved across all compounds, suggesting its role in hydrogen bonding or electrostatic interactions with biological targets .

Research Findings and Implications

Role of the 1,2-Thiazinan-1,1-dioxide Motif : This group is critical for both structural stability and bioactivity, as seen in SARMs () and benzamide derivatives (). Its electron-withdrawing properties may enhance binding to positively charged residues in target proteins .

Impact of Substituents: N-Isobutyl (Target): Likely improves metabolic stability compared to smaller alkyl groups. Chloro (): May increase binding affinity but could introduce toxicity risks.

Synthetic Challenges: Thienothiadiazines require precise control of reduction and alkylation conditions to avoid byproducts , whereas benzamides demand efficient amide coupling protocols .

Biological Activity

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide is a compound belonging to the class of benzamides. Its structural features suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, highlighting relevant studies, case analyses, and data tables.

  • Molecular Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 286.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have explored the biological activity of various benzamide derivatives, including this compound. The compound's potential as an antitumor agent and its antimicrobial properties have been investigated through various in vitro assays.

Antitumor Activity

A significant study evaluated the antitumor effects of several benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited notable cytotoxicity against lung cancer cell lines such as A549 and HCC827.

CompoundCell LineIC50 (μM)Reference
4-(Dioxido) BenzamideA5496.75 ± 0.19
4-(Dioxido) BenzamideHCC8275.13 ± 0.97
Control (Doxorubicin)A5490.85 ± 0.05

The data indicates that the compound's structural features may enhance its interaction with DNA, contributing to its cytotoxic effects.

Antimicrobial Activity

In addition to antitumor properties, the compound's antimicrobial potential was assessed against various bacterial strains. The benzamide derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
4-(Dioxido) BenzamideE. coli32 μg/mL
4-(Dioxido) BenzamideS. aureus16 μg/mL

These results suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy.

Case Studies

Several case studies have been documented focusing on the synthesis and biological evaluation of benzamide derivatives:

  • Synthesis of Novel Benzamides : A study synthesized a series of benzamides with varying substituents and evaluated their biological activities. Compounds similar to this compound were found to possess promising antitumor activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Zebrafish Embryo Toxicity Assessment : The acute toxicity of synthesized compounds was tested on zebrafish embryos, revealing that certain derivatives exhibited low toxicity levels while maintaining significant biological activity . This highlights the potential for developing safer therapeutic agents.

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